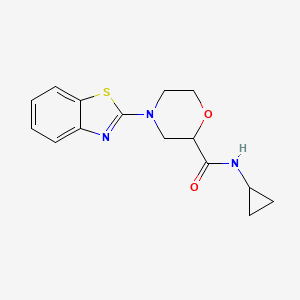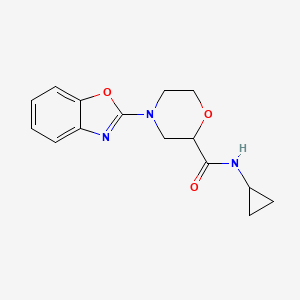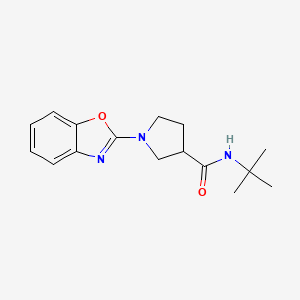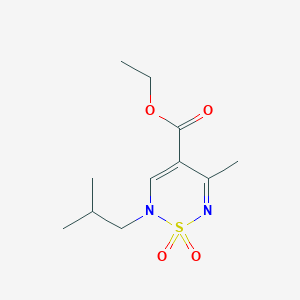![molecular formula C18H26N4O2 B6471690 3-methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine CAS No. 2640861-96-5](/img/structure/B6471690.png)
3-methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine is a complex organic molecule characterized by its multifunctional groups. It features a pyridine ring, piperidine ring, and oxadiazole ring within its structure. This combination of structures grants it unique physicochemical properties and makes it significant in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : One common method for synthesizing 3-methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: : This is often achieved via the reaction between an acyl hydrazine and a nitrile.
Synthesis of the piperidine ring: : This involves reacting appropriate aldehydes with ammonia or primary amines.
Final coupling: : The oxadiazole and piperidine intermediates are then connected to the pyridine derivative under specific conditions using catalytic hydrogenation or other appropriate coupling techniques.
Industrial Production Methods: : In industrial settings, the production scale involves optimizing these reactions with suitable catalysts, solvents, and reaction conditions. Purification steps such as recrystallization and chromatography are commonly employed to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by strong oxidizing agents like potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride can reduce specific functional groups within the molecule, such as nitro groups if present.
Substitution: : The pyridine ring in this compound is prone to nucleophilic and electrophilic substitutions, which can introduce various substituents to the ring.
Common Reagents and Conditions: : Reagents like sodium hydride, bromine, or sulfuric acid are common in facilitating these reactions under controlled temperature and pH conditions.
Major Products: : Products vary depending on the type of reaction but can include oxidized derivatives, reduced forms of the molecule, or various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: : The compound serves as a ligand in coordination chemistry due to its ability to coordinate with metal ions.
Biology: : It is used in the development of biological probes for imaging and tracking biochemical processes within cells.
Medicine: : The compound is a candidate in drug discovery, especially in targeting specific enzymes or receptors involved in disease processes. Its unique structure allows for high specificity and efficacy.
Industry: : In industrial applications, it can act as a precursor for the synthesis of other complex organic molecules and materials.
Mechanism of Action
The compound interacts with molecular targets through its functional groups:
Pyridine ring: : Often involved in hydrogen bonding and pi-pi interactions.
Piperidine ring: : Provides conformational flexibility and can engage in ionic interactions.
Oxadiazole ring: : Stabilizes the molecule and can partake in hydrogen bonding.
Together, these groups contribute to the compound's ability to modulate biochemical pathways and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine: : Similar structure but lacks the methyl group on the pyridine ring.
3-methyl-4-[(1-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-4-yl)methoxy]pyridine: : Different positioning of the oxadiazole ring.
Uniqueness: : 3-methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine stands out due to its specific functional group arrangement, granting it unique interaction capabilities and making it versatile across multiple research domains.
Properties
IUPAC Name |
5-[[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13(2)18-20-17(24-21-18)11-22-8-5-15(6-9-22)12-23-16-4-7-19-10-14(16)3/h4,7,10,13,15H,5-6,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLUJSJWUNBNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471610.png)
![3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471616.png)
![N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471617.png)
![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471625.png)
![N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471640.png)



![4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471675.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6471679.png)
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471697.png)
![4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6471712.png)
![4-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6471727.png)

